2-[4-(2-Oxoethyl)phenyl]acetaldehyde

Organic Synthesis Phenanthrene Chemistry Cascade Annulation

Achieving correct phenanthrene regioisomers for organic electronics or chiral ligands? Positional isomers of benzenedialdehyde yield divergent outcomes. This C2-symmetric 1,4-isomer (39246-00-9) enables: - One-step bisannulation with terminal aryl alkynes → 4,5-diarylphenanthrenes (65% isolated yield, high regioselectivity) - Precursor to helical chiral diphosphine ligands (90% Pd complex yield) - Synthesize in-house from 1,4-benzenediacetic acid (90% yield, multigram scale) as supply backup 95% purity, mp 52-54°C.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 39246-00-9
Cat. No. B2949474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Oxoethyl)phenyl]acetaldehyde
CAS39246-00-9
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESC1=CC(=CC=C1CC=O)CC=O
InChIInChI=1S/C10H10O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,7-8H,5-6H2
InChIKeyUOPOVDXLQHCGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Oxoethyl)phenyl]acetaldehyde (CAS 39246-00-9): Identifiers & Procurement Profile


2-[4-(2-Oxoethyl)phenyl]acetaldehyde (CAS 39246-00-9), also known as 1,4-phenylenediacetaldehyde or 1,4-benzenediacetaldehyde, is a bifunctional aromatic dialdehyde with molecular formula C10H10O2 and a molecular weight of 162.18 g/mol [1]. It possesses two reactive formyl groups separated by a para-substituted phenyl spacer, making it a versatile C2-symmetric building block for cascade annulations, polymer chemistry, and advanced intermediate synthesis [2]. Commercially available with a reported purity of 95% and a melting point of 52–54 °C , its procurement relevance hinges on quantifiable differentiation from positional isomers and other aromatic dialdehydes in reaction-specific performance metrics.

Non-Substitutability of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde


Positional isomers of benzenediacetaldehyde (1,2-, 1,3-, and 1,4-substituted) exhibit divergent stability, reactivity, and regioisomeric outcomes that preclude generic interchange. The 1,2-isomer is intrinsically unstable and cannot be isolated, requiring a disilyl acetal surrogate for handling [1], while the 1,3-isomer affords entirely different phenanthrene regioisomers under identical bisannulation conditions [2]. Furthermore, simpler aromatic dialdehydes such as terephthalaldehyde lack the extended carbon framework necessary for cascade bisannulation chemistry, resulting in fundamentally different reaction pathways and product architectures [3]. Selection of the 1,4-isomer is therefore dictated by its unique ability to deliver 4,5-disubstituted phenanthrenes with high yield and regioselectivity, a transformation not accessible with structural analogs.

2-[4-(2-Oxoethyl)phenyl]acetaldehyde vs. Isomers: Quantitative Evidence


Regioselective Bisannulation to 4,5-Diarylphenanthrenes

In the acid-catalyzed bisannulation with terminal aryl alkynes, 1,4-benzenediacetaldehyde (the target compound) provides 4,5-diarylphenanthrenes with excellent regioselectivity and yields reaching 65% under optimized conditions (B(C6F5)3, 20 mol%, DCM, rt) [1]. In stark contrast, the 1,3-isomer affords unsymmetrical 1,5-disubstituted phenanthrenes with yields of 23–46% [2], while the 1,2-isomer is unstable and its disilyl acetal surrogate yields 1,8-disubstituted or 1,2,7,8-tetrasubstituted phenanthrenes in only 10–22% [3]. This quantifiable divergence in both product architecture and reaction efficiency underscores the non-substitutability of the 1,4-isomer for accessing sterically hindered 4,5-diarylphenanthrene scaffolds.

Organic Synthesis Phenanthrene Chemistry Cascade Annulation

Stability and Handling Advantage

The 1,4-benzenediacetaldehyde isomer is a stable, isolable white solid with a melting point of 52–54 °C, available commercially at 95% purity . In contrast, the 1,2-isomer (ortho) is intrinsically unstable and cannot be isolated; it must be generated in situ from its disilyl acetal precursor under reaction conditions [1]. This fundamental stability difference eliminates the 1,2-isomer as a viable procurement option for most synthetic workflows, as it cannot be stored, shipped, or weighed as a discrete reagent. The 1,3-isomer, while isolable, directs reaction outcomes toward 1,5-disubstituted phenanthrenes rather than the 4,5-disubstituted scaffold obtained from the 1,4-isomer [2].

Chemical Stability Procurement Logistics Handling

Efficient Synthesis from 1,4-Benzenediacetic Acid

A patent-documented synthesis of 1,4-benzenediacetaldehyde proceeds via B(C6F5)3-catalyzed reduction of 1,4-benzenediacetic acid with triethylsilane in benzene, followed by acidic workup and chromatographic purification, delivering the target compound in 90% isolated yield (7.2 g from 9.7 g starting material) . While direct comparative yield data for the synthesis of positional isomers from analogous diacetic acid precursors are not reported in the same source, the 90% yield benchmark establishes a reproducible, high-efficiency route that is attractive for procurement of in-house synthesized material versus commercial purchase. Alternative routes such as Wittig homologation of terephthalaldehyde provide access but may involve different cost and step-count considerations [1].

Synthesis Methodology Yield Optimization Process Chemistry

Physicochemical Differences vs. Terephthalaldehyde

Compared to the simpler aromatic dialdehyde terephthalaldehyde (1,4-benzenedicarboxaldehyde, CAS 623-27-8), 2-[4-(2-oxoethyl)phenyl]acetaldehyde exhibits a higher molecular weight (162.18 vs. 134.13 g/mol) and a significantly lower melting point (52–54 °C vs. 114–116 °C) [1]. Computed lipophilicity (XLogP3-AA) is 0.7, and the topological polar surface area is 34.1 Ų . These differences reflect the presence of an extended ethylene bridge in the target compound, which reduces crystallinity and alters solvation behavior, impacting formulation and purification workflows. The extended carbon framework is also essential for the bisannulation cascade chemistry, as terephthalaldehyde lacks the necessary reactive spacer to undergo analogous transformations.

Physicochemical Properties Material Selection Lipophilicity

2-[4-(2-Oxoethyl)phenyl]acetaldehyde: Validated Application Scenarios


4,5-Diarylphenanthrene Synthesis via Bisannulation

This compound is the substrate of choice for the one-step, acid-catalyzed bisannulation with terminal aryl alkynes to afford 4,5-diarylphenanthrenes. The 1,4-isomer delivers these products in up to 65% isolated yield with excellent regioselectivity, whereas the 1,3- and 1,2-isomers yield different regioisomers at significantly lower efficiencies (10–46%) . This transformation is directly relevant to the preparation of twisted polycyclic aromatic hydrocarbons for organic electronics and chiral ligand scaffolds [2].

Chiral Diphosphine Ligands for Asymmetric Catalysis

The 4,5-diarylphenanthrenes obtained from the target compound serve as precursors to helical chiral diphosphine ligands. In a demonstrated application, coupling of a phenanthrene derivative with HPPh2 followed by complexation with PdCl2(CH3CN)2 gave a binuclear palladium complex in 90% yield, highlighting the utility of the 1,4-isomer in constructing chiral catalysts . The unique regioselectivity of the 1,4-isomer is essential for accessing the correct phenanthrene substitution pattern required for ligand architecture.

Scalable Synthesis from 1,4-Benzenediacetic Acid

For laboratories seeking to reduce procurement costs or ensure supply chain independence, the compound can be synthesized in 90% yield from 1,4-benzenediacetic acid via B(C6F5)3-catalyzed reduction with triethylsilane . This high-yielding, two-step protocol (reduction followed by acidic workup) is amenable to multigram scale (7.2 g demonstrated) and avoids the need for specialized equipment or reagents beyond standard Schlenk techniques.

Polyacetal and Polymer Building Block

As a bifunctional aldehyde with a rigid aromatic spacer, the compound can undergo cationic polymerization to form polyacetals containing cyclic structural units. While quantitative polymerization data specific to the 1,4-isomer are limited, the analogous ortho-isomer polymerization demonstrates the potential for generating polyacetal materials with tunable cyclic content (mole fractions 0.3–0.5) . The para-isomer's stability and symmetric geometry may offer advantages in polymer chain packing and material properties, though direct comparative data are needed for definitive selection.

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